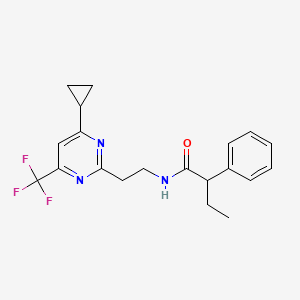![molecular formula C19H18N2O2S B2432285 N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazol-6-carboxamid CAS No. 2097859-70-4](/img/structure/B2432285.png)
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazol-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide” is a complex organic molecule. It has been studied for its potential pharmacological properties . The compound is a yellow oil .
Synthesis Analysis
The synthesis of benzofuran derivatives, which are part of the compound’s structure, can be achieved through various methods. Some of these methods include the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis
The molecular structure of the compound involves a benzofuran ring, which is a heterocyclic compound, and a benzothiazole ring. The benzofuran ring is a fused ring system that consists of a benzene ring and a furan ring .Physical And Chemical Properties Analysis
The compound is a yellow oil . Its NMR (Nuclear Magnetic Resonance) spectrum provides information about the compound’s structure and the environment of the hydrogen atoms .Wissenschaftliche Forschungsanwendungen
Anti-Tumor-Aktivität
Benzofuran-Verbindungen, einschließlich des , haben starke biologische Aktivitäten wie Anti-Tumor-Eigenschaften gezeigt . Zum Beispiel haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt .
Antibakterielle Aktivität
Es wurde festgestellt, dass Benzofuran-Verbindungen antibakterielle Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Antioxidative Aktivität
Diese Verbindungen zeigen auch antioxidative Aktivitäten . Diese Eigenschaft kann bei der Entwicklung von Medikamenten für Krankheiten genutzt werden, die durch oxidativen Stress verursacht werden.
Antivirale Aktivität
Benzofuran-Verbindungen haben antivirale Aktivitäten gezeigt . Zum Beispiel hat eine neuartige makrocyclische Benzofuran-Verbindung eine antivirale Aktivität gegen Hepatitis C und wird voraussichtlich ein wirksames Therapeutikum für die Hepatitis-C-Erkrankung sein .
Hemmung von Cholinestrasen und Lipoxygenase-Enzymen
Die untersuchten Verbindungen zeigten eine moderate bis schwache Hemmung von Cholinestrasen und Lipoxygenase-Enzymen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten hin, die mit diesen Enzymen zusammenhängen.
Antikrebs-Eigenschaften
Benzofuran-Derivate zeigen eine breite Palette an biologischen und pharmakologischen Aktivitäten, darunter auch Antikrebs-Eigenschaften . Die Bewertung der chemischen Struktur dieser Verbindungen wird zukünftige Medizinalchemiker bei der Entwicklung neuer Medikamente für die Krebstherapie unterstützen, die möglicherweise hervorragende Ergebnisse in in-vivo/in-vitro-Anwendungen erzielen .
Organische n-Dotierungstechnologie
Die Ergebnisse der Forschung an Benzofuran-Derivaten werden für die Identifizierung von Anwendungen der aktuellen organischen n-Dotierungstechnologie nützlich sein . Dies wird die Entwicklung von n-Typ-Dotierstoffen der nächsten Generation vorantreiben, die luftstabil sind und in der Lage sind, organische Bauelemente mit niedriger Elektronenaffinität zu dotieren .
Wirkmechanismus
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that this compound may have significant molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the benzofuran compound and the biomolecules it interacts with .
Cellular Effects
Benzofuran derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure of the benzofuran compound and the type of cells it interacts with .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have varying effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Benzofuran compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-ethyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-18-21-15-8-7-12(9-17(15)24-18)19(22)20-10-13-11-23-16-6-4-3-5-14(13)16/h3-9,13H,2,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKGFOQQWJJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)
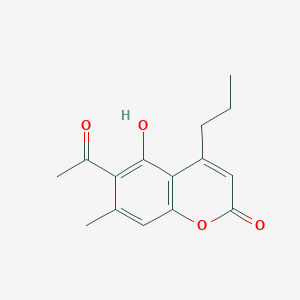
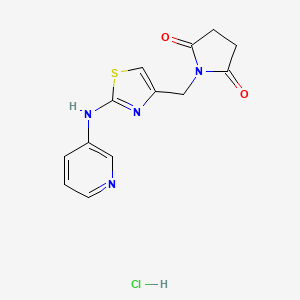
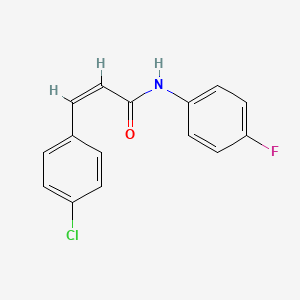
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2432208.png)
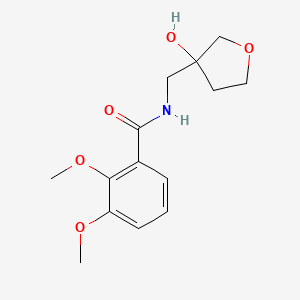


![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2432215.png)
![3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2432219.png)
![1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2432220.png)
![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)

